2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid
Overview
Description
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a thioacetic acid moiety
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Pyrazole derivatives are generally synthesized by employing nucleophilic addition–elimination reactions . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced.
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . Therefore, it can be inferred that this compound might have similar effects.
Action Environment
For instance, certain compounds need to be stored under specific conditions to maintain their stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Thioacetic Acid Substitution: The thioacetic acid moiety can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid can undergo various types of chemical reactions:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or alcohols can react with the thioacetic acid moiety under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid is unique due to its specific combination of a nitro-substituted pyrazole ring and a thioacetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-(1-methyl-4-nitropyrazol-3-yl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c1-8-2-4(9(12)13)6(7-8)14-3-5(10)11/h2H,3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOGVWJVSNEINW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)SCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200726 | |
Record name | Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-60-4 | |
Record name | Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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